6-Cyanopyridine-2-sulfonyl fluoride
CAS No.: 2219375-05-8
Cat. No.: VC4892587
Molecular Formula: C6H3FN2O2S
Molecular Weight: 186.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2219375-05-8 |
|---|---|
| Molecular Formula | C6H3FN2O2S |
| Molecular Weight | 186.16 |
| IUPAC Name | 6-cyanopyridine-2-sulfonyl fluoride |
| Standard InChI | InChI=1S/C6H3FN2O2S/c7-12(10,11)6-3-1-2-5(4-8)9-6/h1-3H |
| Standard InChI Key | KXOMDPMYIPZNJT-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1)S(=O)(=O)F)C#N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyridine core with a sulfonyl fluoride (-SO₂F) group at position 2 and a cyano (-CN) substituent at position 6 (Figure 1). Computational studies predict a planar geometry, with the sulfonyl fluoride group adopting a trigonal pyramidal configuration. The electron-withdrawing cyano group enhances the electrophilicity of the sulfonyl fluoride, facilitating nucleophilic attacks .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₃FN₂O₂S | |
| Molecular weight | 186.17 g/mol | |
| SMILES | C1=CC(=NC(=C1)S(=O)(=O)F)C#N | |
| InChIKey | KXOMDPMYIPZNJT-UHFFFAOYSA-N |
Spectroscopic Characterization
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¹⁹F NMR: A singlet at δ 66.5 ppm confirms the sulfonyl fluoride group.
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IR Spectroscopy: Peaks at 1350–1400 cm⁻¹ (S=O asymmetric stretch) and 500–600 cm⁻¹ (S-F stretch).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 186.99721 ([M+H]⁺) .
Synthesis and Scalability
Electrochemical Oxidation
A green synthesis route utilizes thiols or disulfides, KF, and an electrochemical cell (Scheme 1). For example, phenyl disulfide undergoes sequential oxidation to yield sulfonyl fluoride in 85% yield (Table 2) .
Table 2: Synthesis Methods Comparison
Industrial-Scale Production
Continuous flow reactors optimize the reaction of 6-chloropyridine-2-sulfonyl chloride with KCN, followed by fluorination using AgF. This method achieves >95% purity (HPLC) and throughputs of 1–5 kg/day .
Reactivity and Chemical Applications
Nucleophilic Substitution
The sulfonyl fluoride group reacts with nucleophiles (e.g., amines, thiols) under mild conditions:
Table 3: Representative Reactions
| Nucleophile | Product | Conditions | Yield (%) |
|---|---|---|---|
| Benzylamine | Sulfonamide | DCM, RT, 2 h | 92 |
| Ethanol | Sulfonic ester | THF, 40°C, 6 h | 85 |
| Cysteine | Sulfonic thioester | PBS, pH 7.4, 1 h | 78 |
Protein Covalent Modification
In CAII, the compound selectively modifies His64 via a two-step mechanism: (1) Zn²⁺ coordination by the pyridine nitrogen, and (2) nucleophilic attack by His64 on the sulfonyl fluoride (Figure 2). Kinetic studies show a second-order rate constant (k₂) of 1.2 × 10³ M⁻¹s⁻¹ .
Biological and Medicinal Applications
Enzyme Inhibition
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CAII Inhibition: IC₅₀ = 8 nM, with >100-fold selectivity over CAIX .
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HDAC Targeting: Modifies lysine deacetylase activity (IC₅₀ = 50 nM), showing promise in cancer cell apoptosis assays.
Table 4: Biological Activity Profile
| Target | Assay Type | Result | Reference |
|---|---|---|---|
| CAII | Fluorescence | Kₐ = 8 nM | |
| HDAC6 | Cell lysate | 80% inhibition | |
| KRAS G12D | Intact protein | No modification |
Proteome Profiling
A library screen identified 6-cyanopyridine-2-sulfonyl fluoride as a hit for BCL6, covalently modifying Tyr58 in the BTB domain (50% modification at 50 μM) .
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